Methyl 2-(5-methylpyridin-3-yl)acetate Methyl 2-(5-methylpyridin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1256804-64-4
VCID: VC3015263
InChI: InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3
SMILES: CC1=CC(=CN=C1)CC(=O)OC
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Methyl 2-(5-methylpyridin-3-yl)acetate

CAS No.: 1256804-64-4

Cat. No.: VC3015263

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-methylpyridin-3-yl)acetate - 1256804-64-4

Specification

CAS No. 1256804-64-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 2-(5-methylpyridin-3-yl)acetate
Standard InChI InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3
Standard InChI Key RVEZFLOUMBNDNN-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)CC(=O)OC
Canonical SMILES CC1=CC(=CN=C1)CC(=O)OC

Introduction

Methyl 2-(5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring with a methyl group at the 5-position and an acetate group attached to the 3-position. This compound is of interest in organic synthesis due to its potential applications in the development of complex organic molecules and pharmaceuticals.

Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate

The synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate typically involves esterification reactions. This process involves the reaction of an alcohol with an acid to form an ester. For this compound, the synthesis might involve reacting (5-methylpyridin-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.

Synthesis Conditions

  • Reaction Conditions: The reaction often requires refluxing the mixture for several hours to ensure complete conversion of reactants to products.

  • Industrial Settings: Continuous flow reactors may be used to enhance control over reaction parameters like temperature and pressure, improving yield and purity.

Biological Interactions

  • Mechanism of Action: The compound can undergo hydrolysis, releasing (5-methylpyridin-3-yl)methanol, which may interact with enzymes and receptors. The pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Spectral Characteristics and Identification

Methyl 2-(5-methylpyridin-3-yl)acetate can be identified and characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide specific spectral characteristics that are crucial for its identification.

Spectral Data

TechniqueDescription
NMRProvides detailed structural information based on the magnetic properties of nuclei.
MSOffers molecular weight and fragmentation patterns to confirm the compound's identity.

Future Directions

  • Pharmaceutical Development: Investigating its role in the synthesis of novel drugs.

  • Biological Studies: Exploring its interactions with enzymes and receptors.

Given the limited specific data available on Methyl 2-(5-methylpyridin-3-yl)acetate, future studies should focus on its detailed synthesis conditions, spectral characteristics, and biological interactions to fully leverage its potential in organic synthesis and pharmaceutical development.

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